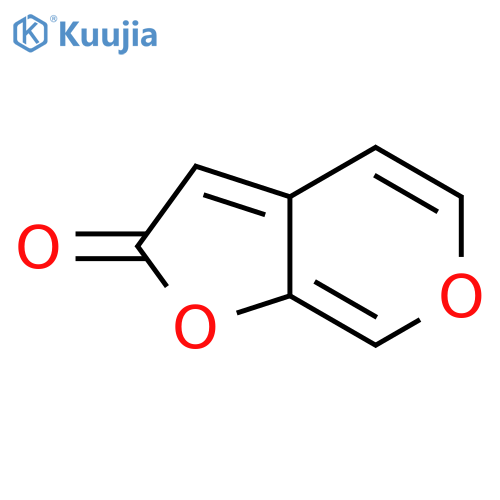

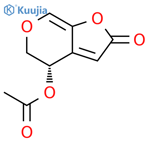

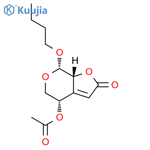

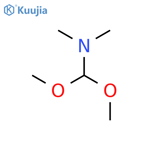

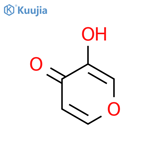

Synthesis of the germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one and analogous compounds from carbohydrates

,

European Journal of Organic Chemistry,

2007,

(23),

3925-3934